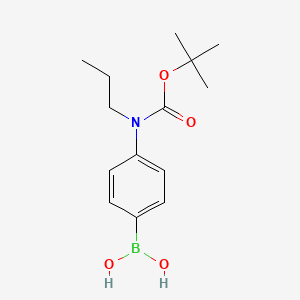
4-(N-BOC-N-Propylamino)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-BOC-N-Propylamino)phenylboronic acid is a boronic acid derivative with the molecular formula C14H22BNO4 It is characterized by the presence of a phenyl ring substituted with a boronic acid group and an N-BOC-N-propylamino group
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids, including 4-(N-BOC-N-Propylamino)phenylboronic acid, can form reversible covalent bonds with hydroxyl groups in their targets, potentially altering the function of these targets .
Biochemical Pathways
Result of Action
As a boronic acid, it may interact with various biological targets and potentially alter their function .
Action Environment
Factors such as ph and temperature can generally affect the stability and activity of boronic acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-N-Propylamino)phenylboronic acid typically involves the following steps:
Protection of the amine group: The propylamine is first protected using tert-butoxycarbonyl (BOC) to form N-BOC-propylamine.
Formation of the phenylboronic acid: The phenylboronic acid moiety is introduced through a reaction involving phenylboronic acid and appropriate reagents.
Coupling reaction: The N-BOC-propylamine is then coupled with the phenylboronic acid derivative under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
4-(N-BOC-N-Propylamino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
4-(N-BOC-N-Propylamino)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of sensors for detecting biomolecules such as sugars and nucleotides.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
相似化合物的比较
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar in structure but lacks the propyl group.
Phenylboronic acid: The simplest form, without any additional substituents.
4-(tert-Butoxycarbonyl)amino]benzeneboronic acid: Similar but with different substituents on the phenyl ring.
Uniqueness
4-(N-BOC-N-Propylamino)phenylboronic acid is unique due to the presence of both the N-BOC and propylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity .
属性
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-5-10-16(13(17)20-14(2,3)4)12-8-6-11(7-9-12)15(18)19/h6-9,18-19H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWQBZOIHHLYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CCC)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2701697.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2701698.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2701701.png)
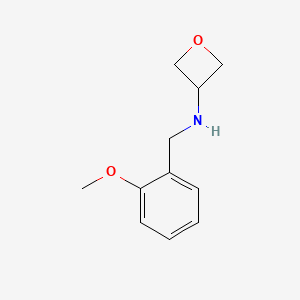
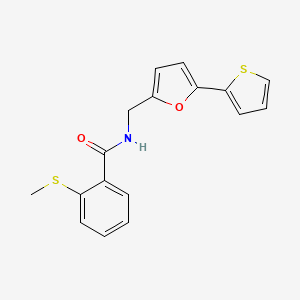

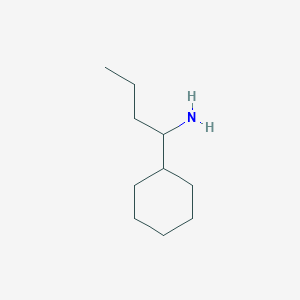
![N-(4-ethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)
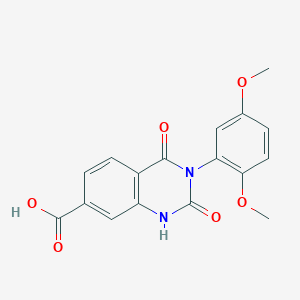
![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)
![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2701714.png)
![3-(4-bromobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701715.png)

